molecular formula C15H13NOS B1626328 3-(4-methoxyphenyl)-2H-1,4-benzothiazine CAS No. 76148-93-1

3-(4-methoxyphenyl)-2H-1,4-benzothiazine

Cat. No.: B1626328
CAS No.: 76148-93-1
M. Wt: 255.3 g/mol
InChI Key: LKAHIFRKFWYUFW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2H-1,4-benzothiazine is a heterocyclic compound that features a benzothiazine ring system substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with 2-chlorobenzenethiol in the presence of a base, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2H-1,4-benzothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-Methoxyphenyl)-2H-1,4-benzothiazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2H-1,4-benzothiazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAHIFRKFWYUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507139
Record name 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76148-93-1
Record name 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
3-(4-methoxyphenyl)-2H-1,4-benzothiazine

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